4-Cyclohexylthiophene-2-carbaldehyde
Description
4-Cyclohexylthiophene-2-carbaldehyde is a thiophene-derived aromatic aldehyde featuring a cyclohexyl substituent at the 4-position of the thiophene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines the electron-rich thiophene core with a bulky cyclohexyl group, which influences its reactivity, solubility, and steric profile.
Properties
CAS No. |
178924-20-4 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
4-cyclohexylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H14OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
SVPYFNBLYDLZQR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CSC(=C2)C=O |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
- Structure : A thiophene-2-carbaldehyde derivative with a 4-methoxyphenyl group at the 5-position.
- Key Features :
- The methoxy (-OCH₃) group is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution.
- The substituent’s position (5th on thiophene vs. 4th in the target compound) alters conjugation pathways and steric interactions.
Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate
- Structure: A cyclohexenone derivative with ethoxyphenyl and furan substituents.
- Key Features :
4-(Cyclohexylamino)phenol
- Structure: A phenol derivative with a cyclohexylamino substituent.
- Safety data indicate moderate toxicity, requiring careful handling .
Physicochemical Properties and Reactivity
Notes:
- The cyclohexyl group in 4-Cyclohexylthiophene-2-carbaldehyde increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility.
- In contrast, the methoxy group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde improves solubility in polar solvents (e.g., ethanol, DMSO).
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